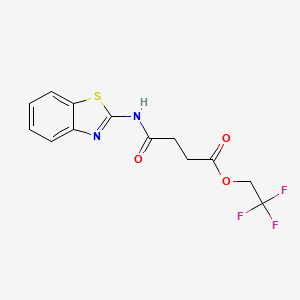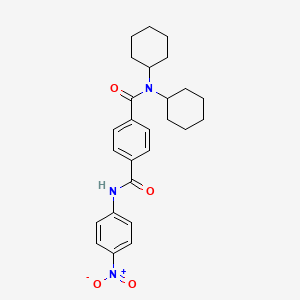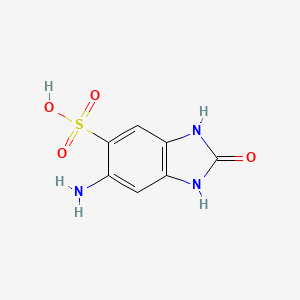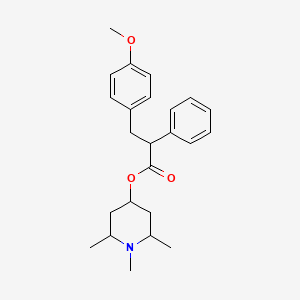
decyl N-(4-chlorophenyl)carbamate
Overview
Description
Decyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-chlorophenyl)carbamate typically involves the reaction of decanol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:
Decanol+4-Chlorophenyl isocyanate→Decyl (4-chlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of reactors with precise temperature and pressure control, as well as the use of solvents to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Decyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of decyl N-(4-chlorophenyl)carbamate oxides.
Reduction: Formation of decyl (4-chlorophenyl)amine.
Substitution: Formation of substituted decyl N-(4-chlorophenyl)carbamates.
Scientific Research Applications
Decyl (4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the formulation of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of decyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of a decyl group.
Methyl (4-chlorophenyl)carbamate: Contains a methyl group instead of a decyl group.
Butyl (4-chlorophenyl)carbamate: Contains a butyl group instead of a decyl group.
Uniqueness
Decyl (4-chlorophenyl)carbamate is unique due to its longer alkyl chain (decyl group), which can influence its solubility, reactivity, and biological activity compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
decyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAIQECQUBKOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B4290116.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290122.png)
![1-(4-CHLOROPHENYL)-2-(2,4-DICHLOROBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4290144.png)
![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4290150.png)
![METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[4-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)PHENYL]PROPANOATE](/img/structure/B4290157.png)
![6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXANOIC ACID](/img/structure/B4290162.png)

![ethyl 2-[(5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4290180.png)

![2-(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290200.png)
![2-[3-(2-furyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290208.png)

![2-amino-4-(2-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4290233.png)
